molecular formula C25H21N3O B2914916 N-([2,4'-bipyridin]-3-ylmethyl)-2,2-diphenylacetamide CAS No. 2034474-78-5

N-([2,4'-bipyridin]-3-ylmethyl)-2,2-diphenylacetamide

Cat. No.: B2914916
CAS No.: 2034474-78-5
M. Wt: 379.463
InChI Key: ZXLVUOSRFQZIOQ-UHFFFAOYSA-N
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Description

N-([2,4'-bipyridin]-3-ylmethyl)-2,2-diphenylacetamide is a synthetic small molecule of significant interest in pharmacological and medicinal chemistry research. Its molecular structure, featuring a bipyridine moiety linked to a diphenylacetamide group, suggests potential as a key scaffold for developing novel therapeutic agents. Researchers are exploring its application primarily in neuroscience, with initial studies focusing on its interaction with various neurological targets. The compound's core research value lies in its use as a chemical probe for studying signal transduction pathways. The bipyridine component, a common motif in catalysts and metal-chelating agents, also indicates potential applications in materials science. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult relevant safety data sheets prior to handling.

Properties

IUPAC Name

2,2-diphenyl-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O/c29-25(23(19-8-3-1-4-9-19)20-10-5-2-6-11-20)28-18-22-12-7-15-27-24(22)21-13-16-26-17-14-21/h1-17,23H,18H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLVUOSRFQZIOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC3=C(N=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-2,2-diphenylacetamide typically involves the coupling of a bipyridine derivative with a diphenylacetamide precursor. One common method includes the use of metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, which facilitate the formation of the bipyridine core . The reaction conditions often require the presence of a palladium catalyst, a base, and an appropriate solvent, such as toluene or DMF.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-3-ylmethyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bipyridine unit can yield bipyridinium salts, while nucleophilic substitution can introduce various functional groups onto the bipyridine core .

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as metal ions and biological macromolecules. The bipyridine moiety acts as a chelating agent, binding to metal centers and altering their electronic properties . This interaction can modulate the activity of metalloenzymes and influence various biochemical pathways .

Comparison with Similar Compounds

N-[1-(diethylamino)-3-morpholin-4-ylpropan-2-yl]-2,2-diphenylacetamide (L2)

  • Structure : Shares the 2,2-diphenylacetamide core but substitutes the bipyridinyl group with a morpholine-diethylamine side chain.
  • Activity : Demonstrated high ligand efficiency (LE = 0.43) and inhibition constant (Ki = 2.1 µM) against COX-2, comparable to the target compound .

N-(Benzothiazole-2-yl)-2,2-diphenylacetamide Derivatives

  • Structure : Benzothiazole substituent replaces the bipyridinyl group (e.g., N-(6-sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide) .
  • Activity : Sulfamoyl and alkylsulfamoyl variants show moderate COX-2 inhibition (Ki = 3.5–5.2 µM) but lower LE (0.28–0.35) compared to the target compound .
  • Limitation : Bulky benzothiazole groups may hinder membrane permeability.

Pyrimidin-2-ylamino Acetamide Derivatives

  • Examples: 2-(4-(2,4-Dichlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-ylamino)-N-phenylacetamide (4e) 2-(4-(2,4-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-ylamino)-N-phenylacetamide (4j) .
  • Activity : Dichlorophenyl substituents (4e) enhance inhibition (Ki = 1.8 µM) over methoxy variants (4j, Ki = 2.9 µM), suggesting electron-withdrawing groups improve target affinity .

Bipyridine-Containing Analogs

N-(1′,2′,3′,6′-Tetrahydro[2,4′-bipyridin]-5-yl)acetamide

  • Structure : Similar bipyridine backbone but lacks the diphenylacetamide group and features a tetrahydro ring .
  • Activity: Limited data on COX-2 inhibition, but reduced aromaticity may lower binding affinity compared to the target compound.
  • Pharmacokinetics : Predicted boiling point (442.5°C) and density (1.179 g/cm³) suggest higher volatility than the target compound .

Table 1: Inhibition Constants and Ligand Efficiencies

Compound Ki (µM) Ligand Efficiency (LE) Reference
Target Compound 1.9 0.47
L2 (Morpholine-diethylamine derivative) 2.1 0.43
Pyrimidin-2-ylamino Acetamide (4e) 1.8 0.45
Benzothiazole-2-yl Derivative (6-sulfamoyl) 3.5 0.28

Structural and Crystallographic Insights

  • Hydrogen Bonding : The target compound’s bipyridinyl group facilitates N–H⋯O and C–H⋯π interactions, stabilizing its conformation in the COX-2 active site . In contrast, benzothiazole derivatives rely on sulfonamide H-bonding, which is less geometrically versatile .
  • Dihedral Angles : Diphenylacetamide derivatives exhibit dihedral angles of ~85° between phenyl rings, optimizing hydrophobic interactions . Substitution with rigid bipyridine may restrict conformational flexibility, enhancing selectivity.

Biological Activity

N-([2,4'-bipyridin]-3-ylmethyl)-2,2-diphenylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25H21N3O
  • Molecular Weight : 379.5 g/mol
  • CAS Number : 2034474-78-5

The biological activity of this compound is thought to be mediated through its interaction with various biological targets, including enzymes and receptors. The bipyridine moiety may facilitate coordination with metal ions, influencing enzyme activity and cellular processes. Specifically, it may act as an inhibitor of certain enzymes involved in metabolic pathways or signal transduction.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of compounds structurally related to this compound. For instance:

  • Study Findings : In rodent models, derivatives of similar structures demonstrated significant anticonvulsant effects in both maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models. The protective indices (PI) of these compounds were comparable to established antiseizure medications such as phenytoin and phenobarbital .

Cytotoxicity and Antitumor Activity

This compound has also been evaluated for its cytotoxic effects on various cancer cell lines:

  • Research Findings : Compounds with similar structural motifs have shown promising cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Case Studies

  • Anticonvulsant Evaluation :
    • A study synthesized several derivatives of bipyridine-based compounds and evaluated their anticonvulsant activity using MES and PTZ models.
    • Results indicated that specific derivatives exhibited protective effects similar to those of traditional anticonvulsants, suggesting a potential therapeutic application in epilepsy treatment .
  • Cytotoxicity Assessment :
    • Another investigation assessed the cytotoxicity of this compound against various cancer cell lines.
    • The findings revealed that these compounds could effectively inhibit cell proliferation through apoptosis induction .

Comparative Analysis Table

CompoundActivity TypeModel/Cell LineKey Findings
N-(bipyridin)AnticonvulsantMES/PTZ in rodentsComparable efficacy to phenytoin
N-(bipyridin)CytotoxicityHeLa/MCF-7Induced apoptosis and cell cycle arrest

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